RcaC protein
Description
Properties
CAS No. |
148971-41-9 |
|---|---|
Molecular Formula |
C30H50N8O7 |
Synonyms |
RcaC protein |
Origin of Product |
United States |
Molecular Architecture and Classification of Rcac Protein
Identification of Consensus Phosphorylation Sites and Critical Residues in RcaC Protein
Aspartate Residues Mediating Phosphorylation (e.g., Aspartate 51, Aspartate 576)
Aspartate residues serve as key phosphorylation sites in the receiver domains of response regulators within two-component and multistep phosphorelay systems. researchgate.netwikipedia.org RcaC contains consensus phosphorylation sites at aspartates 51 and 576, located within its two receiver domains. nih.govnih.gov Research indicates that these aspartate residues play different roles in RcaC function. nih.gov
Specifically, Aspartate 51 (D51) in the N-terminal receiver module appears to be the primary phosphorylation site mediating the light color response. nih.govvulcanchem.com Substitutions at this residue severely impair light responsiveness. nih.gov Phosphorylation of D51 is likely involved in controlling the DNA binding activity of RcaC, with phosphorylation potentially leading to higher DNA binding activity in red light. nih.gov
Aspartate 576 (D576), located in the C-terminal receiver domain, seems to have a less significant role in controlling the light color response compared to D51. nih.gov Substitutions at D576 have little effect on light responsiveness. nih.gov The carboxy-terminal receiver domain as a whole appears to have a minor role in controlling the CCA response. nih.gov
The phosphorylation state of D51 and its regulation by the HPt domain histidine (Histidine 316) are crucial for light color responsiveness and also influence this compound abundance. nih.govnih.gov
Histidine Residues Involved in Phosphotransfer (e.g., Histidine 316)
Histidine residues are central to the phosphotransfer process in histidine kinases and phosphorelay systems, acting as intermediate phosphate (B84403) acceptors. researchgate.netresearchgate.netwikipedia.org RcaC contains a conserved histidine residue at position 316 (Histidine 316 or H316) within its histidine phosphotransfer (HPt) domain. nih.govnih.govvulcanchem.com This residue is essential for normal light-regulated gene expression. nih.gov
Histidine 316 is believed to mediate the transfer of a phosphate group within the multistep phosphorelay pathway involving RcaE, RcaF, and RcaC. asm.org It is likely phosphorylated in red light and dephosphorylated in green light, playing a critical role in regulating the phosphorylation state of Aspartate 51. nih.gov Substitutions at H316 severely impair light responsiveness, similar to substitutions at D51. nih.gov The presence of H316, along with the aspartate phosphorylation sites, highlights RcaC's function within a complex phosphotransfer network that controls the cellular response to light color changes. asm.org
Structural Insights into this compound Conformation and Dynamics
While detailed, high-resolution structural data specifically on the full-length this compound's conformation and dynamics is not extensively detailed in the provided search results, general principles of protein structure and dynamics apply, and the domain architecture provides some insights. Proteins are not rigid entities but undergo conformational changes and dynamics that are often essential for their function. arxiv.orgmpg.de The amino acid sequence of a protein determines its three-dimensional structure and influences its conformational dynamics. arxiv.orgarxiv.org
RcaC, with its multiple domains including receiver domains, a DNA binding domain, and an HPt domain, likely undergoes significant conformational changes upon phosphorylation and dephosphorylation. Phosphorylation of aspartate residues in receiver domains typically induces conformational changes that affect the activity of an associated output domain, such as a DNA binding domain. researchgate.net The phosphotransfer between histidine and aspartate residues within the phosphorelay would involve transient structural rearrangements to facilitate the transfer of the phosphate group.
The DNA binding activity of RcaC is regulated by light color, which is linked to its phosphorylation state at D51 and H316. nih.gov This suggests that phosphorylation-induced conformational changes in the receiver and HPt domains are transmitted to the DNA binding domain, altering its affinity or ability to bind target DNA sequences in the promoters of light-regulated genes like those encoding phycocyanin. nih.govnih.govvulcanchem.com
The abundance of this compound is also light-regulated and depends on the presence of Aspartate 51 and Histidine 316, suggesting a link between the protein's phosphorylation state, conformation, and stability or degradation. nih.gov RcaC is significantly less stable in green light than in red light, potentially due to light color-dependent proteolysis influenced by the phosphorylation state and resulting conformation. nih.gov
Although specific details on the dynamic motions or conformational ensembles of RcaC are not provided, the protein's function as a signal integrator and transcriptional regulator within a phosphorelay system strongly implies that its activity is tightly coupled to changes in its conformational state driven by phosphorylation and potentially interactions with other components of the Rca system (RcaE and RcaF) and DNA.
Data Table
Based on the search results, the following data points regarding this compound and its key residues can be summarized:
| Feature | Description | Relevant Residues (Example) | Role |
| Protein Classification | Response Regulator, Multistep Phosphorelay System Component | - | Controls light color adaptation in cyanobacteria |
| Domain Architecture | Two Receiver Domains, OmpR-class DNA Binding Domain, Histidine Phosphotransfer (HPt) Domain | - | Signal reception, DNA binding, phosphotransfer |
| Phosphorylation Site | Aspartate 51 (D51) | D51 | Primary site for light color response mediation, controls DNA binding |
| Phosphorylation Site | Aspartate 576 (D576) | D576 | Minor role in light color response |
| Phosphotransfer Site | Histidine 316 (H316) | H316 | Involved in phosphotransfer, regulates D51 phosphorylation |
| Light Responsiveness | Severely impaired by D51 or H316 substitution | D51, H316 | Essential for normal light color adaptation |
| Protein Abundance | Light-regulated, depends on D51 and H316 | D51, H316 | Influenced by phosphorylation state and stability |
Compound Names and PubChem CIDs
Biochemical and Molecular Mechanisms of Rcac Protein Action
RcaC Protein Involvement in Phosphorelay Signaling Cascades
RcaC functions within a phosphorelay system, a type of signal transduction pathway commonly found in bacteria, that involves the sequential transfer of phosphate (B84403) groups between proteins. nih.govnih.govutah.edubiorxiv.org This phosphorelay system in Fremyella diplosiphon, known as the Rca system, includes the photosensory receptor RcaE and the response regulator RcaF, acting upstream of RcaC. nih.govnih.gov
Interaction and Signal Transduction with Photosensory Receptors (e.g., RcaE)
The Rca system is initiated by the photosensory histidine kinase RcaE, which belongs to the phytochrome-class photoreceptor superfamily. nih.govphotobiology.info RcaE is capable of sensing the ratio of red to green light. ontosight.aiphotobiology.info In red light, RcaE undergoes autophosphorylation and initiates a phosphotransfer cascade. photobiology.info This phosphate group is transferred from RcaE to RcaF, a small response regulator, and subsequently to RcaC. nih.govphotobiology.info This sequential transfer of phosphate groups through the phosphorelay system is crucial for transmitting the light signal from the photoreceptor to the downstream effector, RcaC. nih.govphotobiology.info
Reversible Phosphorylation and Dephosphorylation Dynamics of this compound
Phosphorylation is a key regulatory mechanism for RcaC activity. nih.gov RcaC contains aspartate residues that can serve as phosphorylation sites, with aspartate 51 (D51) in the N-terminal receiver module being primarily involved in mediating the light color response. nih.gov Additionally, a histidine residue at position 316 (H316) in the histidine phosphotransfer domain is also required for normal light-regulated gene expression and appears to be a phosphorylation site. nih.govnih.gov
Studies have indicated that RcaC is more phosphorylated in red light compared to green light. nih.gov This differential phosphorylation state is critical for controlling the DNA binding activity of RcaC. nih.gov The reversible nature of phosphorylation, involving the addition of a phosphate group by kinases and its removal by phosphatases, allows for dynamic regulation of protein function in response to environmental signals. wikipedia.orgpressbooks.pubthermofisher.com In the context of the Rca system, while RcaE acts as a kinase initiating the phosphorelay in red light, it may also function as a phosphatase in green light, preventing the phosphorylation of RcaC. photobiology.info The combination of RcaC phosphorylation state and its abundance is proposed to provide the necessary dynamic range for transcriptional control of RcaC-regulated genes. nih.govnih.gov
DNA Binding Specificity and Transcriptional Regulation by this compound
RcaC functions as a DNA-binding transcriptional regulator, controlling the expression of genes involved in CCA. nih.govfrontiersin.org Its ability to bind to specific DNA sequences is modulated by its phosphorylation state. nih.gov
Recognition of L Box DNA Regulatory Sequences
RcaC binds to a specific DNA sequence known as the L box, which is a direct repeat DNA sequence found within the promoters of genes regulated by light color. nih.govnih.govnih.gov These L box sequences are present in the promoters of genes that are activated by red light and those that are derepressed in green light. nih.govnih.gov The recognition and binding of RcaC to the L box are central to its role in controlling gene expression during CCA. nih.govnih.gov The precise sequence and arrangement of the L box elements influence the strength and nature of RcaC binding and its regulatory effect. nih.gov
Modulation of this compound DNA Binding Activity by Phosphorylation State
The DNA binding activity of RcaC is directly influenced by its phosphorylation state. nih.gov Available data suggest that in red light, when RcaC is more phosphorylated, it exhibits relatively high DNA binding activity. nih.gov Conversely, in green light, when RcaC is less phosphorylated, its DNA binding activity is reduced. nih.gov This phosphorylation-dependent modulation of DNA binding is a critical mechanism by which RcaC differentially regulates gene expression in response to varying light conditions. The phosphorylation at residues like D51 and H316 appears to be key in controlling this DNA binding activity. nih.govnih.gov
This compound-Mediated Gene Expression Control in Light Adaptation
RcaC plays a pivotal role in controlling gene expression to facilitate light adaptation, specifically CCA, in cyanobacteria. nih.govnih.gov By binding to L box sequences in target gene promoters, phosphorylated RcaC in red light activates the transcription of genes encoding red light-absorbing pigments, such as phycocyanin (PC), while simultaneously repressing the transcription of genes required for the production of green light-absorbing pigments, such as phycoerythrin (PE). nih.govnih.govphotobiology.info During growth in green light, when RcaC is less phosphorylated, it does not activate the transcription of PC genes or repress the transcription of PE genes. nih.gov This differential regulation of pigment biosynthesis genes ensures that the cyanobacterium produces the appropriate light-harvesting antennae for optimal photosynthesis in the prevailing light environment. nih.govontosight.ai
The regulation of RcaC-mediated gene expression is complex and involves not only its phosphorylation state but potentially also changes in its protein abundance, which has been observed to be higher in red light than in green light. nih.govnih.gov The combination of phosphorylation and abundance changes is thought to contribute to the required dynamic range for controlling the transcription of RcaC-regulated genes. nih.govnih.gov
Transcriptional Activation of Phycocyanin-Encoding Operons (e.g., cpc2)
Under red light conditions, RcaC is more phosphorylated, leading to increased DNA binding activity. nih.govnih.govnih.gov This phosphorylated form of RcaC activates the transcription of phycocyanin-encoding operons, such as cpc2 (cpcB2A2H2D2). nih.govresearchgate.netresearchgate.net The cpc2 operon encodes a form of phycocyanin that absorbs red light, allowing the cyanobacteria to efficiently harvest this wavelength. nih.govresearchgate.net The L box upstream of the cpc2 operon acts as an activating element in the presence of red light. asm.org Studies have shown that the cpc2 L box mediates a significant increase in expression in red light compared to green light. asm.org The position and orientation of the L box relative to the transcription start site are crucial for its function as an activator. asm.orgasm.org
Transcriptional Repression of Phycoerythrin-Encoding Operons (e.g., cpeC)
Conversely, in red light, the phosphorylated RcaC also represses the transcription of phycoerythrin-encoding operons, such as cpeC (cpeCDESTR). nih.govpnas.orgresearchgate.net The cpeC operon is involved in the production of phycoerythrin, a pigment that primarily absorbs green light. nih.govpnas.org The L box upstream of the cpeC operon is in the opposite orientation compared to the L boxes of red light-induced genes and functions as a negative regulator of transcription in red light. asm.org This repression in red light, coupled with activation in green light (likely through de-repression when RcaC is less phosphorylated), allows for the differential production of phycobiliproteins in response to light color. nih.govresearchgate.net The repressing function of RcaC at the cpeC operon may require interaction with additional DNA-binding proteins. asm.orgasm.org
Regulation of this compound Abundance and Stability
The cellular abundance of this compound is not static but is regulated in response to light conditions. nih.govnih.govresearchgate.net This regulation occurs at both the RNA and protein levels. nih.govnih.govresearchgate.net
Light-Controlled this compound Accumulation
This compound accumulates to higher levels in red light compared to green light. nih.govnih.govresearchgate.net Studies have shown that RcaC can be approximately sixfold more abundant in cells grown under red light than in those grown under green light. nih.govnih.govresearchgate.net This light-controlled difference in RcaC abundance is necessary for normal CCA responses. nih.govnih.gov
Table 1: Relative RcaC Abundance in Fremyella diplosiphon Under Different Light Conditions
| Light Condition | Relative RcaC Abundance (Arbitrary Units) |
| Red Light (RL) | ~5.8 nih.gov |
| Green Light (GL) | 1.0 (Baseline) nih.gov |
Note: Data is approximate and based on reported relative abundance.
Light Color-Dependent Proteolysis of this compound
A significant factor contributing to the lower abundance of RcaC in green light is light color-dependent proteolysis. nih.govnih.govresearchgate.netresearcher.life The this compound is less stable during growth in green light compared to red light, suggesting that a light color-regulated protease activity is involved in its degradation. nih.govnih.govresearchgate.netresearcher.life This controlled degradation provides a mechanism for rapidly adjusting RcaC levels in response to changes in the light environment. asm.org
Transcriptional Regulation of rcaC Gene Expression
While light color-dependent proteolysis plays a role in RcaC abundance, transcriptional regulation of the rcaC gene also contributes. nih.govresearchgate.net RcaC abundance changes are regulated at both the RNA and protein levels. nih.govnih.govresearchgate.net Although the precise mechanisms of rcaC transcriptional regulation are still being investigated, transcript levels of rcaC are regulated by light. nih.govresearchgate.net It is not yet fully clear if this is purely transcriptional or involves post-transcriptional mechanisms as well. nih.govresearchgate.net While RcaC can regulate genes by binding to L boxes, an identifiable L box has not been found upstream of the rcaC gene, suggesting that feedback regulation might involve a degenerate L box or a different binding site. nih.gov
The this compound is a key component in the regulatory machinery of certain cyanobacteria, particularly known for its role in complementary chromatic acclimation (CCA). This process allows cyanobacteria to optimize their light harvesting capabilities by adjusting the composition of their phycobilisomes in response to changes in light color.
Physiological Roles of Rcac Protein in Cyanobacterial Biology
RcaC Protein in the Homeostasis of Photosynthetic Light-Harvesting Antennae
Cyanobacteria utilize phycobilisomes (PBSs) as their primary light-harvesting antennae. semanticscholar.org These large protein complexes capture light energy and transfer it to the photosynthetic reaction centers. semanticscholar.orgresearchgate.net The composition of PBSs, specifically the ratio of different phycobiliproteins like phycocyanin (PC) and phycoerythrin (PE), can be dynamically adjusted through CCA to match the prevailing light spectrum. asm.orgresearchgate.net RcaC plays a critical role in this dynamic adjustment. mdpi.com
Dynamic Adjustment of Phycobilisome Composition
RcaC is a DNA-binding transcriptional regulator that directly controls the expression of genes encoding phycobiliproteins. mdpi.com In Fremyella diplosiphon, a model organism for studying CCA, RcaC is part of a signal transduction pathway initiated by the cyanobacteriochrome photoreceptor RcaE. oup.comasm.orgpnas.org Under red light conditions, RcaE is in a kinase-active form and initiates a phosphorelay cascade involving RcaF and RcaC. oup.comnih.gov Phosphorylated RcaC binds to specific DNA elements, known as L boxes, within the promoters of light-regulated operons. nih.govnih.gov This binding leads to the activation of genes encoding red light-induced proteins, such as those involved in the synthesis of phycocyanin (PC), while simultaneously repressing the expression of genes encoding green light-induced proteins, such as phycoerythrin (PE). nih.govmdpi.comnih.gov Conversely, under green light, the signaling cascade results in reduced DNA binding activity of RcaC, leading to the derepression of PE synthesis genes and reduced expression of PC synthesis genes. mdpi.comnih.gov This differential gene regulation mediated by RcaC allows the cyanobacterium to alter the ratio of PC to PE in its phycobilisomes, thereby optimizing light absorption for either red or green light environments. asm.orgresearchgate.net
Research findings indicate that RcaC can function as both an activator and a repressor depending on the context of its binding site within the promoter region. nih.gov The position, orientation, and surrounding sequences of the L box element influence the strength and nature of RcaC's transcriptional control. nih.gov Furthermore, the abundance of this compound is also regulated in a light-dependent manner, being approximately sixfold more abundant in red light compared to green light in F. diplosiphon. nih.gov This light-controlled change in RcaC abundance, along with its phosphorylation status, contributes to the dynamic range required for the precise transcriptional control of RcaC-regulated genes. nih.gov
Photomorphogenetic Responses in Model Cyanobacteria (e.g., Fremyella diplosiphon)
Beyond its role in adjusting phycobilisome composition, RcaC is also implicated in light-dependent changes in cellular morphology, a process considered part of photomorphogenesis in cyanobacteria. oup.comresearchgate.netnih.gov In Fremyella diplosiphon, changes in light color not only affect pigmentation but also influence cell shape and filament length. researchgate.netnih.gov Red light typically results in smaller, more spherical cells and shorter filaments, while green light leads to longer, rod-shaped cells. researchgate.netnih.gov
Studies using rcaC mutants in F. diplosiphon have provided evidence for the involvement of RcaC in regulating cell shape, particularly in response to red light. nih.gov An inability to induce the red light-dependent cellular phenotype in rcaC mutants suggests that functional RcaC is necessary for the correct regulation of cell shape under these conditions. nih.gov While the photoreceptor RcaE is known to control both pigmentation and morphology changes, the regulatory pathways for these two responses may partially diverge. oup.comnih.gov However, the requirement for functional RcaC in the red light-induced morphological changes indicates its integration into the signaling network controlling these photomorphogenetic responses. nih.gov The regulation of morphogenes, such as bolA, has been shown to be differentially affected by light in an RcaE-dependent manner, and the downstream involvement of RcaC in this pathway is supported by genetic evidence. nih.govnih.gov
Integration of this compound within Broader Cellular Regulatory Networks
RcaC functions as a key response regulator within a two-component system, a common mechanism used by bacteria to sense and respond to environmental stimuli. nih.govontosight.ainih.gov In F. diplosiphon, the Rca system, comprising the photoreceptor RcaE and the response regulators RcaF and RcaC, represents a well-characterized example of how light signals are transduced to regulate gene expression. oup.comasm.orgpnas.org This system is part of a broader network of regulatory pathways that allow cyanobacteria to acclimate to changing environmental conditions. caister.com
RcaC's ability to bind to specific DNA sequences allows it to directly influence the transcription of target genes, thereby integrating light signals into the cellular transcriptional program. nih.govnih.gov The complexity of this integration is highlighted by the observation that RcaC can simultaneously activate and repress different sets of genes, contributing to the coordinated changes in phycobilisome composition. nih.govnih.gov Furthermore, the regulation of RcaC itself, both at the transcriptional and post-translational levels (e.g., phosphorylation and proteolysis), suggests its intricate involvement in maintaining cellular homeostasis. nih.gov The light-dependent degradation of RcaC in green light, for instance, adds another layer of control to the CCA response. nih.gov
Potential Linkages of this compound Function to Carbon Concentrating Mechanisms
Cyanobacteria employ a carbon concentrating mechanism (CCM) to elevate the concentration of CO₂ around the enzyme Rubisco, thereby enhancing the efficiency of carbon fixation, particularly in environments where inorganic carbon is limited. osti.govasm.orgnih.govdoi.org The CCM involves the active uptake of inorganic carbon species (CO₂ and bicarbonate) and their subsequent conversion and sequestration within proteinaceous microcompartments called carboxysomes, where Rubisco is located. osti.govasm.orgnih.govdoi.org
While RcaC is primarily known for its role in light harvesting and photomorphogenesis, there are potential indirect linkages between its function and the CCM. Photosynthesis and carbon fixation are tightly linked processes, and the efficiency of one can impact the other. asm.org The Rca system, by optimizing light harvesting through CCA, directly influences the rate of light energy capture, which in turn affects the demand for CO₂ for photosynthesis. asm.org
Research in F. diplosiphon has shown that the photoreceptor RcaE, which acts upstream of RcaC in the CCA pathway, plays a role in regulating the dynamics of carboxysomes, including their size, number, and the expression of genes encoding carboxysome structural proteins. osti.govasm.org Since RcaC is a key downstream component of the RcaE-mediated signaling pathway, it is plausible that RcaC is involved, directly or indirectly, in transducing signals that influence CCM components or activity. osti.govasm.org For instance, changes in light quality, perceived by RcaE and signaled through RcaC, could lead to adjustments in CCM activity to match the altered photosynthetic rate supported by the acclimated phycobilisomes. While direct evidence of RcaC binding to promoters of CCM-related genes is not explicitly detailed in the provided search results, the established regulatory link between RcaE and carboxysome dynamics suggests a potential, albeit indirect, connection involving the Rca system components, including RcaC. osti.govasm.org Further research is needed to fully elucidate any direct or indirect regulatory roles of RcaC in the cyanobacterial carbon concentrating mechanism.
Genetic Basis and Evolutionary Biology of Rcac Protein
Distribution and Conservation of rcaC Genes Across Cyanobacterial Lineages
The rcaC gene is found in cyanobacteria capable of complementary chromatic acclimation (CCA), a process that allows these organisms to adjust their light-harvesting antennae composition based on the prevailing light color. pnas.orgasm.orgnih.gov While CCA is observed in many cyanobacteria, the presence and characteristics of the rcaC gene can vary across different lineages. Fremyella diplosiphon (also known as Tolypothrix sp. PCC 7601) is a well-studied filamentous cyanobacterium where the Rca system, including RcaC, is crucial for type III CCA. pnas.orgnih.govpnas.orgosti.gov Another cyanobacterium with a sequenced genome known to perform CCA is Synechococcus sp. PCC 7335, which also contains the rcaC gene as part of its Rca system. asm.org
The conservation of rcaC genes and their flanking regions can provide insights into the evolutionary history of light color sensing systems. Studies comparing the genomes of chromatically acclimating cyanobacteria have revealed conservation of regulatory elements, such as the L box DNA sequence to which RcaC binds, upstream of CCA-regulated genes. asm.orgnih.gov The presence of rcaC homologs in diverse cyanobacterial species capable of CCA suggests that this gene and the associated Rca system have been conserved within these lineages, likely due to the selective advantage conferred by the ability to optimize light harvesting in varied light environments. osti.gov
Comparative Genomics and Phylogenetic Analysis of RcaC Protein Homologues
Comparative genomics and phylogenetic analysis are powerful tools for understanding the evolutionary relationships of proteins like RcaC. researchgate.netmdpi.comscispace.comnih.gov RcaC belongs to a group of large response regulators with complex domain combinations, including receiver domains, an OmpR-class DNA binding domain, and a histidine phosphotransfer (HPt) domain. nih.gov Phylogenetic analysis of RcaC homologues across different cyanobacterial species can reveal the evolutionary history of this protein family and its diversification.
The complex domain architecture of RcaC, containing multiple functional units, is a subject of evolutionary interest. Comparative studies of protein domain architectures in various organisms, including bacteria, have shown that proteins evolve through mechanisms such as domain fusion, fission, and rearrangement. mdc-berlin.denih.govnih.govdiva-portal.org Analyzing the domain arrangements in RcaC homologues from different species can help trace the evolutionary events that led to its current architecture. While specific detailed phylogenetic trees focusing solely on RcaC homologues were not extensively found in the search results, the broader context of two-component system evolution and domain architecture evolution in bacteria provides a framework for such analyses. mdc-berlin.denih.govlbl.govnih.gov
Evolutionary Trajectory of Light Color Sensing Systems Involving this compound
The evolution of light color sensing systems in cyanobacteria, in which RcaC plays a role, is linked to the diversification of photoreceptors and the development of complex signal transduction pathways. The Rca system, involving the photoreceptor RcaE and response regulators RcaF and RcaC, is a key example of such a system. pnas.orgpnas.orgosti.gov
Diversification from Ancestral Photoreceptor Systems
Cyanobacteria encode a diverse array of photoreceptors, including members of the phytochrome (B1172217) superfamily and cyanobacteriochromes (CBCRs), which sense various wavelengths of light. pnas.orgasm.orgpnas.org RcaE is a cyanobacteriochrome that specifically responds to red and green light and is the photoreceptor that initiates the signaling cascade involving RcaC. pnas.orgpnas.orgasm.org The evolution of these specialized photoreceptors, capable of sensing different light colors, likely involved diversification from ancestral photoreceptor systems. nih.gov This diversification allowed cyanobacteria to adapt to diverse light environments and optimize photosynthesis.
The Rca system, with its specific red-green light sensing capability mediated by RcaE and signal transduction through RcaF and RcaC, represents an evolutionary adaptation for fine-tuning light harvesting in environments where the ratio of red to green light changes, such as in stratified water columns or under canopies. pnas.orgasm.org The evolution of the Rca system is proposed to have involved the duplication and divergence of ancestral two-component systems, potentially related to the CcaS/CcaR system found in other cyanobacteria, which also regulates chromatic acclimation but may function in an opposite manner in response to red and green light. pnas.orgnih.gov
Evolution of Complex Multi-Domain Architectures in this compound
RcaC is notable for its complex multi-domain architecture, which includes multiple receiver domains, a DNA binding domain, and an HPt domain. nih.govnih.gov The evolution of such complex architectures in response regulators is a recurring theme in bacterial signaling systems. nih.govlbl.gov These complex domain arrangements may allow for the integration of multiple signals or efficient signal transduction within a single protein. nih.gov
The presence of multiple receiver domains in RcaC, although one (D51 in the N-terminal domain) appears to be the primary site for light color response-mediated phosphorylation, suggests potential for intricate regulation and signal integration. nih.govnih.gov The OmpR-class DNA binding domain allows RcaC to directly interact with promoter regions of target genes, controlling their transcription. nih.govasm.orgnih.gov The HPt domain is involved in the phosphorelay cascade, receiving a phosphate (B84403) group from RcaF and potentially transferring it to a receiver domain on RcaC. nih.gov The evolution of this multi-domain structure likely involved a series of gene fusion, duplication, and possibly domain shuffling events over evolutionary time, leading to a protein capable of receiving signals through phosphorylation and directly influencing gene expression. mdc-berlin.denih.govnih.govdiva-portal.org
Genetic Manipulation and Mutagenesis Studies of this compound
Genetic manipulation and mutagenesis studies have been instrumental in understanding the function and regulatory mechanisms of RcaC. bitesizebio.comubc.caneb.com Early studies involving the complementation of F. diplosiphon mutants with aberrant chromatic adaptation identified the rcaC gene and provided initial evidence for its role in the light color response. nih.gov Insertions within the rcaC sequence were found in some of these non-complementing mutants. nih.govdntb.gov.ua
Functional Dissection Through Site-Directed Mutagenesis of Phosphorylation Sites
Site-directed mutagenesis is a powerful technique used to introduce specific changes in a protein's amino acid sequence to investigate the functional importance of particular residues. bitesizebio.comneb.comnih.govresearchgate.net Studies on RcaC have utilized site-directed mutagenesis to examine the roles of conserved aspartate and histidine residues that are predicted phosphorylation sites. nih.govnih.gov
RcaC contains consensus phosphorylation sites at aspartates 51 and 576 (within receiver domains) and histidine 316 (within the HPt domain). nih.gov Mutagenesis studies have shown that substitutions at aspartate 51 and histidine 316 severely impair light responsiveness, indicating their crucial roles in RcaC activity and light color signal transduction. nih.gov Specifically, aspartate 51 appears to be the primary control point for light color responsiveness, and its regulation is dependent on histidine 316. nih.gov These residues are likely phosphorylated in red light and dephosphorylated in green light, correlating with RcaC's higher DNA binding activity and abundance in red light. nih.govnih.govnih.gov
Mutations at aspartate 576, located in the C-terminal receiver domain, had little effect on light responsiveness, suggesting a minor role for this site in controlling the primary light color response mediated by the Rca system. nih.gov Complete loss of light regulation of phycocyanin gene expression was observed only in a triple mutant with substitutions at all three sites (D51, H316, and D576), highlighting the interconnectedness and potential redundancy or subtle roles of these phosphorylation sites. nih.gov
These mutagenesis studies provide detailed research findings on how specific phosphorylation events at key residues within RcaC's domains are essential for its function as a light-regulated transcription factor and for mediating the chromatic acclimation response in cyanobacteria. nih.govnih.gov
The this compound is a large, complex response regulator primarily studied in the cyanobacterium Fremyella diplosiphon (also known as Calothrix sp. strain PCC 7601). It plays a crucial role in complementary chromatic adaptation (CCA), a process allowing cyanobacteria to adjust their photosynthetic light-harvesting antennae composition based on the ambient light color (red or green) to optimize photosynthetic efficiency. nih.govontosight.ainih.gov RcaC is part of a multistep phosphorelay system that controls the biogenesis of these antennae. nih.gov
The gene encoding RcaC is rcaC. asm.orgphotobiology.info RcaC is a member of a family of large response regulators, ranging from 500 to 1,600 amino acids in length, characterized by complex and unusual domain arrangements. nih.gov In F. diplosiphon, RcaC functions downstream of the photoreceptor RcaE and the small response regulator RcaF in the photoregulation of pigmentation. asm.orgfrontiersin.org
RcaC contains an OmpR-type DNA-binding motif and domains with potential phosphorylation sites, including aspartate residues at positions 51 (D51) and 576 (D576), and a histidine residue at position 316 (H316) within an H block domain. nih.govphotobiology.info D51 and H316 have been shown to be critical for CCA. nih.govphotobiology.info Phosphorylation at D51 and H316 appears to control the DNA binding activity of RcaC. nih.gov Under red light, RcaC is suggested to be phosphorylated, leading to relatively high DNA binding activity, while in green light, it is not phosphorylated and exhibits less DNA binding activity. nih.gov
The rcaC gene and its associated L box DNA binding sites have been identified in the genome of marine cyanobacteria capable of CCA, suggesting that this control system is widely used. nih.gov Evolutionary studies of proteins involved in regulatory systems, such as those in the regulator of complement activation (RCA) gene cluster in humans, analyze structural and functional similarities among conserved domains to understand their evolutionary relationships. nih.gov While the context of the human RCA gene cluster differs from the cyanobacterial RcaC, the principle of analyzing conserved domains and gene clusters is relevant to understanding the evolution of regulatory proteins like RcaC in cyanobacteria. nih.govberkeley.edunih.gov The presence of RcaC and the Rca system in both freshwater and marine cyanobacteria capable of CCA indicates an evolutionary conservation of this light-sensing and adaptation mechanism. nih.gov
Analysis of Phenotypic Alterations in rcaC Mutant Strains
Mutations in the rcaC gene can lead to altered CCA phenotypes in F. diplosiphon. asm.orgphotobiology.info One observed phenotype in rcaC mutants is the "red mutant" (FdR) phenotype, where the organism maintains red pigmentation regardless of whether it is grown in red or green light, and it cannot activate the cpc2 genes in red light. asm.orgphotobiology.info This indicates a failure in the proper light-dependent regulation of photosynthetic pigment synthesis.
Research has shown that rcaC mutants exhibit defects in the transcriptional responses to changes in ambient light color. nih.gov In wild-type F. diplosiphon, RcaC controls the expression of genes encoding phycobilisome polypeptides. science.gov Specifically, RcaC binds to the L Box within the promoters of light-regulated operons, simultaneously activating and repressing transcription in red light to achieve complementary regulation of these operons. nih.gov
Studies on rcaC mutant strains, along with rcaE and rcaF mutants, have helped to elucidate the signal transduction pathway involved in CCA. asm.org Transformation of rcaE and rcaF mutants with plasmid-borne copies of rcaC altered their pigment ratios, suggesting that the CCA pathway downstream of RcaC is functional in these mutants and that RcaC acts downstream of RcaE and RcaF. asm.org
Furthermore, the abundance of this compound itself is regulated by light color, being approximately six times more abundant in red light than in green light in wild-type cells. nih.govresearchgate.net Mutations at the phosphorylation sites D51 and H316 in RcaC eliminate these light-controlled abundance changes, suggesting that these residues contribute to RcaC abundance regulation. nih.gov These abundance changes are regulated at both the RNA and protein levels, with RcaC being less stable in green light, potentially due to light color-dependent proteolysis. nih.gov The combination of RcaC abundance changes and phosphorylation is proposed to be necessary for the dynamic range required for transcriptional control of RcaC-regulated genes. nih.gov
Relative RcaC Abundance in F. diplosiphon nih.govresearchgate.net
| Growth Light Condition | Relative this compound Level (Normalized to Green Light) |
| Green Light (GL) | 1.0 |
| Red Light (RL) | ~6.0 |
Note: Data is approximate based on reported relative abundance. nih.govresearchgate.net
Analysis of rcaC mutant strains, which lack these abundance changes, demonstrates that while RcaC abundance changes are necessary for normal light color responses, they are not sufficient on their own. nih.gov This highlights the importance of both RcaC abundance and its modification (phosphorylation) for proper CCA regulation.
Advanced Methodologies for Rcac Protein Research
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering techniques are fundamental for studying RcaC, enabling the manipulation of the rcaC gene and the expression of the protein for detailed analysis.
Gene cloning is a core technique used to create multiple copies of the rcaC gene, which is essential for various downstream applications, including sequencing, mutagenesis, and protein expression. bio-rad.comsinobiological.com This typically involves isolating the rcaC gene from Fremyella diplosiphon genomic DNA and inserting it into a self-replicating genetic element, such as a bacterial plasmid. bio-rad.comsinobiological.com Polymerase Chain Reaction (PCR) can be used to amplify the gene of interest for cloning. bio-rad.com
Once cloned into an appropriate expression vector, the rcaC gene can be expressed in a host organism (heterologous expression) to produce large quantities of RcaC protein for functional and biochemical analyses. bio-rad.comsinobiological.com Common host systems include bacteria (like E. coli), yeast, mammalian cells, or baculovirus-insect cell systems. sinobiological.com Strategies like codon optimization, fusion systems (adding tags for purification), and strain selection are often employed to enhance protein expression yield and solubility. sinobiological.com
Mutagenesis, particularly site-directed mutagenesis, is a powerful technique to investigate the role of specific amino acid residues in RcaC function and regulation. bio-rad.comnih.govbritannica.comneb.com This technique allows researchers to introduce specific, targeted changes (insertions, deletions, or substitutions) in the rcaC gene sequence in vitro. bio-rad.combritannica.comneb.com For RcaC, site-directed mutagenesis has been crucial in identifying key phosphorylation sites, such as Aspartate 51 and Histidine 316, and understanding their impact on RcaC activity, DNA binding, and protein abundance. nih.govnih.gov By altering these residues, researchers can study the resulting changes in protein activity or regulation. bio-rad.comneb.com Random mutagenesis techniques, such as error-prone PCR or methods involving Phi29 DNA polymerase-based amplification, can also be used to generate a library of RcaC mutants with altered properties, which can then be screened for specific phenotypes. nih.gov
Reporter gene fusions are indispensable tools for studying gene expression and protein localization. nih.govbccampus.canih.gov For RcaC, these fusions can provide insights into the transcriptional regulation of the rcaC gene and the cellular localization and stability of the this compound.
Transcriptional reporter fusions involve fusing the promoter region of the rcaC gene to a reporter gene (e.g., gusA encoding β-glucuronidase, genes for luciferase, or green fluorescent protein (GFP)). pnas.orgnih.govbccampus.canih.gov This construct allows researchers to monitor the activity of the rcaC promoter under different conditions, such as varying light colors. pnas.orgbccampus.ca The level of reporter protein expression reflects the transcriptional activity driven by the rcaC promoter. For example, using a rcaC promoter-gusA fusion, researchers can quantify promoter activity by measuring β-glucuronidase activity. pnas.org
Translational reporter fusions involve fusing the coding sequence of rcaC (or a portion of it) in-frame with the coding sequence of a reporter protein, creating a chimeric fusion protein. nih.govbccampus.canih.gov This type of fusion provides information about both the transcriptional and translational regulation of rcaC, as well as the stability and subcellular localization of the this compound. bccampus.canih.gov If the reporter is a fluorescent protein like GFP, the localization of the RcaC-GFP fusion protein within the cell can be visualized using microscopy. bccampus.canih.gov Translational fusions can provide a more faithful representation of the endogenous protein's expression pattern and fate compared to transcriptional fusions. nih.gov However, care must be taken to ensure that the fusion does not interfere with the function or stability of RcaC. nih.gov
Studies using reporter fusions have shown that RcaC abundance is regulated at both the RNA and protein levels in response to light color changes. nih.govnih.gov
Gene Cloning, Expression, and Mutagenesis of rcaC
Biochemical and Biophysical Characterization Approaches
Biochemical and biophysical methods are essential for understanding the intrinsic properties of the this compound, including its structure, activity, post-translational modifications, and interactions with other molecules.
To study the biochemical properties of RcaC, the protein must first be purified from a complex mixture, typically from cells expressing the recombinant protein. sinobiological.comtechnologynetworks.comlubio.ch Protein purification involves a series of steps aimed at isolating the target protein based on its unique physical and chemical properties, such as size, charge, hydrophobicity, or affinity for specific molecules. technologynetworks.comlubio.ch
A typical protein purification workflow begins with cell lysis to release the cellular contents. lubio.ch Various chromatographic techniques are then employed for purification, including affinity chromatography (often using fusion tags like His-tags), ion exchange chromatography (separating based on charge), size exclusion chromatography (separating based on size), and hydrophobic interaction chromatography. sinobiological.comtechnologynetworks.comlubio.chnih.gov The choice of methods depends on the specific properties of RcaC and the desired level of purity. lubio.ch
Once purified, this compound can be used in various in vitro functional assays to study its activity. Since RcaC is a DNA-binding transcriptional regulator, key functional assays focus on its ability to bind DNA and potentially interact with other proteins involved in transcription. nih.govthermofisher.com In vitro transcription assays could also be used to assess the effect of purified RcaC on the transcription of target genes.
Characterization of the purified protein is crucial to confirm its identity, purity, and functional integrity. technologynetworks.comlubio.ch Techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) are used to assess purity and molecular weight. technologynetworks.comlubio.chthermofisher.com Spectroscopic methods (UV-Vis, fluorescence, Circular Dichroism) can determine concentration and provide information about protein structure and folding. technologynetworks.comnih.govmdpi.comhalolabs.comcreative-proteomics.com Activity assays specific to RcaC's function, such as DNA binding assays, are performed to verify its biological activity. technologynetworks.comnih.gov
Phosphorylation is a critical post-translational modification that regulates the activity of many response regulators, including RcaC. researchgate.netnih.govnih.gov Analyzing the phosphorylation state of RcaC is essential for understanding how light signals are transduced to control its activity.
Techniques for analyzing protein phosphorylation include Western blotting with antibodies specific to phosphorylated residues or phosphoproteins. researchgate.netnih.gov Mass spectrometry-based approaches are powerful for identifying specific phosphorylation sites within the this compound and quantifying the level of phosphorylation at these sites. mdpi.comhalolabs.comcreative-proteomics.com This involves enzymatic digestion of the protein into peptides, followed by liquid chromatography-mass spectrometry (LC-MS) to separate and detect phosphopeptides. nih.govmdpi.comhalolabs.comcreative-proteomics.com
Research has shown that RcaC is likely phosphorylated at Aspartate 51 and Histidine 316, and that the phosphorylation state at these residues is influenced by light color. nih.govnih.gov During growth in red light, RcaC appears to be phosphorylated, leading to higher DNA binding activity, while in green light, it is likely dephosphorylated, resulting in reduced DNA binding. nih.gov
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are widely used to study the binding of proteins to DNA and to quantify the affinity and specificity of these interactions. thermofisher.comnih.gov Since RcaC is a DNA-binding protein that interacts with the L box promoter element, EMSA is a key technique for characterizing this interaction. nih.govthermofisher.com
In EMSA, a labeled DNA fragment containing the putative RcaC binding site (e.g., the L box) is incubated with purified this compound. thermofisher.comnih.gov If RcaC binds to the DNA fragment, it forms a protein-DNA complex that has a lower electrophoretic mobility than the free DNA when subjected to non-denaturing polyacrylamide or agarose (B213101) gel electrophoresis. thermofisher.comthermofisher.comnih.gov The shift in mobility indicates protein binding.
Quantitative EMSA involves using increasing concentrations of the protein (RcaC) while keeping the DNA probe concentration constant. thermofisher.com By analyzing the amount of shifted DNA complex at different protein concentrations, researchers can determine the dissociation constant (Kd), which represents the affinity of RcaC for the DNA sequence. thermofisher.comresearchgate.net Competition EMSA experiments, where unlabeled specific or non-specific DNA competitors are included, can be used to assess the specificity of RcaC binding to the target sequence. thermofisher.com Supershift assays, using antibodies specific to RcaC, can further confirm that the observed shift is due to RcaC binding. thermofisher.com
EMSA studies on RcaC have demonstrated its ability to bind to the L box sequence and have provided insights into how this binding is affected by factors such as phosphorylation state and the surrounding DNA sequence. nih.govnih.gov
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | N/A |
| DNA | 56840343 |
| RNA | 67771331 |
| β-glucuronidase | 6917662 |
| Luciferase | 16219701 |
| Green fluorescent protein (GFP) | 16219702 |
| Chloramphenicol | 5959 |
| Aspartate | 6057 |
| Histidine | 773 |
| Phosphate (B84403) | 1059 |
Note: PubChem does not assign CIDs to generic protein names like "this compound" or "DNA". CIDs are available for specific molecules or classes.
Table: RcaC Abundance Changes in Fremyella diplosiphon
| Light Condition | Relative RcaC Abundance (Normalized to Constant Red Light) | Source |
| Red Light | 1.0 | researchgate.netnih.gov |
| Green Light | ~0.16 (Approximately sixfold less than red light) | nih.govnih.gov |
Table: RcaC Phosphorylation Sites and Their Role
| Residue | Position | Proposed Role | Evidence | Source |
| Aspartate | 51 | Primary phosphorylation site controlling light color responsiveness and DNA binding activity | Mutagenesis studies show severe impairment of light responsiveness upon substitution. Necessary for abundance changes. | nih.govnih.gov |
| Histidine | 316 | Likely phosphorylated, regulates Aspartate 51, controls DNA binding activity | Mutagenesis studies show severe impairment of light responsiveness upon substitution. Necessary for abundance changes. | nih.govnih.gov |
| Aspartate | 576 | Consensus phosphorylation site, minor role in controlling response | Substitution has little effect on light responsiveness. | nih.gov |
Analysis of this compound Phosphorylation States
Structural Biology Techniques for this compound Characterization
Structural biology techniques are essential for elucidating the three-dimensional architecture of proteins and protein complexes, providing insights into their molecular mechanisms.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound Complex Structures
X-ray crystallography and Cryo-EM are powerful techniques used to determine the atomic or near-atomic resolution structures of biological macromolecules. X-ray crystallography involves the diffraction of X-rays by protein crystals, yielding detailed structural information. creative-biostructure.compeakproteins.com Cryo-EM, on the other hand, images rapidly frozen samples using an electron beam, and computational methods are used to reconstruct the 3D structure from numerous 2D images. creative-biostructure.compeakproteins.com
While these techniques are widely applied in structural biology to understand protein function through their three-dimensional structures and interactions creative-biostructure.compeakproteins.comnih.gov, specific research findings detailing the structure of this compound or its complexes determined through X-ray crystallography or Cryo-EM were not found in the provided search results. Applying these methods to RcaC could potentially reveal the structural basis for its light-dependent activity, phosphorylation-induced conformational changes, and interaction with DNA or other regulatory partners.
Computational Molecular Dynamics Simulations of this compound
Computational molecular dynamics (MD) simulations are in silico techniques that provide insights into the dynamic behavior of molecular systems, including proteins and protein complexes, over time. purdue.educdac.inmdpi.com These simulations compute the forces between atoms and simulate their movements under various conditions, allowing researchers to study protein flexibility, conformational changes, and interactions. purdue.educdac.inmdpi.compurdue.edu
MD simulations can be used to refine structural models obtained from experimental techniques, explore different conformational states, and understand how proteins interact with ligands or other proteins. mdpi.compurdue.eduunipa.it They require significant computational resources and involve simulating the system over relevant timescales to capture meaningful biological events. cdac.inpurdue.edu
While MD simulations are valuable tools for investigating protein dynamics and function cdac.inmdpi.comunipa.it, specific research findings describing computational molecular dynamics simulations performed on this compound were not present in the provided search results. Applying MD simulations to RcaC could offer insights into the flexibility of its different domains, the impact of phosphorylation on its conformation and DNA binding, and the dynamics of its interactions with other components of the light signaling pathway.
Systems Biology and Omics-Based Research
Systems biology approaches, including omics technologies, provide a comprehensive view of biological systems by analyzing large sets of molecules, such as transcripts (RNA) or proteins, and their interactions.
Transcriptomic and Proteomic Profiling in Response to Light Cues
Transcriptomic profiling involves the global analysis of RNA molecules in a cell or organism, providing a snapshot of gene expression levels under specific conditions. mdpi.comfrontiersin.org Proteomic profiling focuses on the large-scale analysis of proteins, including their abundance, modifications, and interactions. nih.govbiorxiv.org
These omics approaches are powerful for understanding how biological systems respond to environmental stimuli, such as changes in light. Transcriptomic analysis can identify genes that are differentially expressed in response to different light conditions, potentially revealing the regulatory networks controlled by proteins like RcaC. mdpi.comfrontiersin.org Proteomic profiling can quantify changes in protein abundance and identify post-translational modifications, such as phosphorylation, which are known to be important for RcaC activity. nih.govnih.govnih.govbiorxiv.org Thermal proteome profiling, for instance, can reveal changes in protein thermostability related to altered interactions or modifications. biorxiv.org
Research has shown that RcaC abundance is regulated at both the RNA and protein levels in response to light color in Fremyella diplosiphon. nih.gov Specifically, RcaC is approximately sixfold more abundant in red light than in green light, and the protein is less stable in green light, suggesting control through light color-dependent proteolysis. nih.gov While these findings highlight the importance of transcriptomic and proteomic level regulation for RcaC, detailed transcriptomic or proteomic profiling studies specifically dissecting the entire cellular response orchestrated by RcaC in response to different light cues were not extensively detailed in the provided search results. Such studies could provide a broader understanding of the downstream effects of RcaC activity on gene and protein expression profiles.
Network Analysis of this compound Interacting Partners
Network analysis in the context of protein research involves constructing and analyzing protein-protein interaction (PPI) networks to understand how proteins functionally interact within a cell. nih.govarxiv.orgbjcancer.orgmdpi.com By identifying the interaction partners of a protein of interest, researchers can gain insights into its cellular roles, the pathways it participates in, and the formation of functional modules. nih.govbjcancer.orgmdpi.com
Methods for network analysis include identifying common interacting proteins, analyzing network topology, and identifying topologically important proteins. bjcancer.orgmdpi.com These analyses can be based on experimentally determined interaction data or predicted interactions. nih.govbjcancer.org
RcaC functions as a response regulator and is known to control transcriptional responses, implying interactions with DNA and potentially other proteins involved in gene regulation or the light signaling pathway. nih.govnih.gov Identifying the protein interaction partners of RcaC through techniques like co-immunoprecipitation followed by mass spectrometry or yeast two-hybrid screens, and subsequently analyzing these interactions within a network, would be crucial for fully understanding its molecular function and regulatory mechanisms. While the importance of protein interaction network analysis for understanding protein function is recognized nih.govmdpi.com, specific research findings detailing a comprehensive network analysis of this compound interacting partners were not found in the provided search results. Such an analysis could reveal novel components of the chromatic acclimation pathway and provide a systems-level understanding of how RcaC integrates light signals to regulate gene expression.
Future Research Directions and Biotechnological Potential of Rcac Protein
Elucidating Novel Regulatory Layers and Signaling Pathways Involving RcaC Protein
Future research aims to fully unravel the complex regulatory network in which RcaC operates. While its role in the RcaE-RcaF-RcaC phosphorelay system is established, there is potential for discovering additional interacting partners and signaling pathways. RcaC is a large response regulator with multiple domains, suggesting it may integrate signals from diverse sources beyond the primary light stimulus. nih.govcore.ac.uk
Studies indicate that RcaC abundance is regulated at both the RNA and protein levels, with protein stability being significantly lower in green light compared to red light. nih.gov The precise mechanisms governing this light-dependent proteolysis and the factors involved in regulating rcaC transcript levels warrant further investigation. nih.gov Understanding how phosphorylation at specific residues (Aspartate 51 and Histidine 316) influences not only DNA binding activity but also protein abundance is a key area of focus. nih.govnih.govnih.gov
Furthermore, the potential for the C-terminal receiver domain of RcaC to act as an input site for other signal transduction systems remains an open question. core.ac.uk Identifying such interactions could reveal novel pathways that modulate CCA or connect light sensing to other cellular processes in cyanobacteria.
Integration of this compound into Synthetic Biology Platforms
The light-responsive nature of RcaC makes it a valuable tool for synthetic biology, particularly for developing light-controlled systems. vulcanchem.com Its ability to mediate inverse transcriptional regulation in response to red and green light provides a unique mechanism for controlling gene expression with spectral specificity. nih.gov
Development of Engineered Light-Responsive Gene Expression Systems Utilizing this compound
RcaC and its associated Rca system components can be engineered to create synthetic light-inducible or repressible gene expression systems in various host organisms. By coupling the Rca signaling pathway or components of it to heterologous promoters containing RcaC binding sites (L boxes), researchers can achieve precise control over target gene expression using different wavelengths of light. researchgate.net This could enable the development of tools for optogenetic control in bacteria and potentially other organisms, allowing for spatial and temporal manipulation of gene activity with light. researchgate.netfrontiersin.org
The modular nature of the Rca system, involving a photoreceptor (RcaE), a potential histidine phosphotransfer protein (RcaF), and a response regulator (RcaC), facilitates the design of such synthetic circuits. pnas.orgcore.ac.uk
Design of Artificial Light-Sensing Devices Inspired by this compound Mechanisms
Beyond gene expression, the principles underlying RcaC's function can inspire the design of artificial light-sensing devices. The mechanism by which RcaE senses the red-to-green light ratio and transmits this information through a phosphorelay to RcaC, ultimately affecting DNA binding, provides a blueprint for creating biosensors or optoelectronic interfaces. pnas.orgcore.ac.uk
Mimicking the domain architecture of RcaC, which includes receiver domains, a DNA-binding domain, and a histidine phosphotransfer domain, could lead to the development of synthetic proteins or molecules that respond to light signals and translate them into a measurable output, such as a change in conformation, binding affinity, or enzymatic activity. core.ac.uknih.gov This could have applications in areas like environmental monitoring, bio-computing, and targeted drug delivery. advancedsciencenews.com
Cross-Species Comparative Studies to Understand this compound System Diversity
Comparative analysis of RcaC proteins and their associated CCA systems across different cyanobacterial species can provide insights into the evolution and diversity of light sensing and adaptation mechanisms. While the Rca system in Fremyella diplosiphon is well-characterized, variations exist in other cyanobacteria capable of CCA. pnas.orgcore.ac.uk
Studies have identified RcaC homologs and L boxes in the genomes of marine cyanobacteria, suggesting the widespread use of this regulatory system. nih.gov Comparing the sequences, structures, and regulatory interactions of RcaC from different species can reveal conserved features essential for function and divergent elements that contribute to species-specific adaptations to light environments. This can involve phylogenetic analysis and the comparison of gene regulatory networks. mdpi.compurdue.edu
Such comparative studies can also help identify novel components or regulatory strategies within CCA systems that could be valuable for synthetic biology or for understanding the broader principles of light perception in nature.
Broader Implications of this compound Research for Fundamental Biological Principles
Research on this compound contributes to several fundamental biological principles. Its function as a response regulator in a two-component system is a classic example of how cells perceive and respond to environmental stimuli through signal transduction pathways. pnas.orgcore.ac.uk Understanding the molecular details of the Rca phosphorelay provides a model for studying similar signaling systems in other organisms. core.ac.uk
The light-dependent regulation of RcaC abundance through controlled proteolysis highlights the importance of protein stability as a regulatory mechanism in response to environmental cues. nih.gov This principle is relevant to many biological processes where dynamic changes in protein levels are required for proper cellular function. researchgate.net
Furthermore, RcaC's role in controlling gene expression through specific DNA binding sites contributes to the understanding of transcriptional regulation and the mechanisms by which regulatory proteins interact with DNA to modulate gene activity. nih.gov The inverse transcriptional activities controlled by RcaC in response to different light colors provide a compelling example of how a single regulator can exert opposing effects on gene expression depending on the input signal. nih.gov
Q & A
Q. What is the functional role of RcaC in cyanobacterial complementary chromatic adaptation (CCA)?
RcaC acts as a terminal response regulator in a four-step phosphorelay system during CCA, modulating phycobiliprotein gene expression in response to light quality. It contains an H2-like domain for phosphorylation and a DNA-binding motif, suggesting dual regulatory roles in signal transduction and promoter interaction . Experimental validation using rcaC mutants revealed altered phycocyanin/phycoerythrin (PC/PE) ratios under white light, confirming its downstream position relative to RcaE and RcaF in the signaling cascade .
Q. Which experimental approaches are commonly used to study RcaC's structure-function relationships?
- Site-directed mutagenesis : Targeting conserved domains (e.g., H2-like or DNA-binding motifs) to assess phosphorylation kinetics or DNA affinity .
- Complementation assays : Introducing plasmid-borne rcaC into mutant strains (e.g., rcaEFdR) to evaluate phenotypic rescue and pathway hierarchy .
- Bioassays : Quantifying PC/PE ratios via spectrophotometry to measure transcriptional activity under controlled light conditions .
Q. How is RcaC's interaction with phycobiliprotein promoters validated experimentally?
Electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) are used to confirm DNA-binding activity. In rcaC mutants, transcriptional profiling (e.g., RT-qPCR) can reveal downstream gene expression changes, though direct promoter binding remains unconfirmed .
Advanced Research Questions
Q. How do contradictory findings regarding RcaC's interaction with downstream promoters inform current models of its regulatory mechanism?
Despite RcaC's DNA-binding motif, complementation of rcaEFdR mutants with rcaC did not fully restore wild-type PC/PE ratios, suggesting additional factors (e.g., co-regulators or post-translational modifications) modulate its activity . Researchers should reconcile such discrepancies by:
- Comparative transcriptomics : Identifying differentially expressed genes in rcaC mutants versus wild-type under variable light conditions.
- Protein interaction screens : Using yeast two-hybrid or co-immunoprecipitation to detect binding partners influencing RcaC's function .
Q. What methodological considerations are critical when designing mutagenesis experiments to elucidate RcaC's phosphorelay activity?
- Control groups : Include wild-type and rcaC null mutants to baseline phenotypic comparisons.
- Phenotypic resolution : Use high-sensitivity assays (e.g., HPLC for phycobiliprotein quantification) to detect subtle changes in PC/PE ratios .
- Kinetic analysis : Time-course experiments to track phosphorylation dynamics under pulsed light conditions .
Q. How can structural modeling resolve ambiguities in RcaC's dual regulatory roles?
Molecular dynamics simulations and cryo-EM can predict conformational changes in RcaC's H2-like domain upon phosphorylation, while docking studies may identify promoter-binding interfaces. Cross-linking mass spectrometry can validate intra-protein interactions critical for signal transduction .
Methodological Best Practices
- Data interpretation : Address variability in mutant phenotypes by repeating assays across biological replicates and statistically validating thresholds (e.g., ANOVA for PC/PE ratio comparisons) .
- Ethical reporting : Disclose negative results (e.g., unsuccessful promoter-binding assays) to avoid publication bias and guide future hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
